N-[4-({4-[(2,4-dimethylanilino)sulfonyl]anilino}sulfonyl)phenyl]acetamide
N-[4-({4-[(2,4-dimethylanilino)sulfonyl]anilino}sulfonyl)phenyl]acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1018733
InChI:
InChI=1S/C22H23N3O5S2/c1-15-4-13-22(16(2)14-15)25-32(29,30)21-11-7-19(8-12-21)24-31(27,28)20-9-5-18(6-10-20)23-17(3)26/h4-14,24-25H,1-3H3,(H,23,26)
SMILES:
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C
Molecular Formula:
C22H23N3O5S2
Molecular Weight:
473.6 g/mol
N-[4-({4-[(2,4-dimethylanilino)sulfonyl]anilino}sulfonyl)phenyl]acetamide
CAS No.:
Cat. No.: VC1018733
Molecular Formula: C22H23N3O5S2
Molecular Weight: 473.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23N3O5S2 |
|---|---|
| Molecular Weight | 473.6 g/mol |
| IUPAC Name | N-[4-[[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]sulfamoyl]phenyl]acetamide |
| Standard InChI | InChI=1S/C22H23N3O5S2/c1-15-4-13-22(16(2)14-15)25-32(29,30)21-11-7-19(8-12-21)24-31(27,28)20-9-5-18(6-10-20)23-17(3)26/h4-14,24-25H,1-3H3,(H,23,26) |
| Standard InChI Key | KBRCRACPQGIPAO-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C |
| Canonical SMILES | CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator